

Technical Guide: Spectroscopic Analysis of 3,3-Diethyl-2-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

Cat. No.: B14550814

[Get Quote](#)

Abstract: This document provides a technical overview of the spectroscopic characteristics of **3,3-Diethyl-2-methylhexane**. Due to the absence of publicly available experimental spectroscopic data, this guide focuses on predicted data, standard experimental protocols for relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The information herein is intended to serve as a reference for researchers working with this or structurally similar branched alkanes.

Introduction

3,3-Diethyl-2-methylhexane is a saturated acyclic hydrocarbon with the chemical formula $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol. [1] As a branched alkane, its structural elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), and Proton Nuclear Magnetic Resonance (1H -NMR). This guide outlines the expected spectroscopic behavior and the methodologies used to acquire such data.

Compound Details:

- IUPAC Name: **3,3-diethyl-2-methylhexane**
- CAS Number: 61868-67-5[2]
- Molecular Formula: $C_{11}H_{24}$ [1]

- Molecular Weight: 156.31 g/mol [\[1\]](#)
- SMILES: CCCC(CC)(CC)C(C)C[\[1\]](#)

Predicted Spectroscopic Data

As of the date of this publication, experimental Mass, ^{13}C -NMR, and ^1H -NMR spectra for **3,3-Diethyl-2-methylhexane** are not available in public databases such as the NIST WebBook or PubChem. The data presented below are predictions based on computational models and empirical rules.

The ^{13}C -NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a standard deuterated chloroform (CDCl_3) solvent.

Table 1: Predicted ^{13}C -NMR Chemical Shifts for **3,3-Diethyl-2-methylhexane**

Carbon Atom Assignment	Predicted Chemical Shift (ppm)	Multiplicity (Proton-coupled)
C1 (CH_3)	~14.5	Quartet
C2 (CH)	~35.0	Doublet
C3 (C)	~42.0	Singlet
C4 (CH_2)	~25.0	Triplet
C5 (CH_2)	~23.0	Triplet
C6 (CH_3)	~14.0	Quartet
C1' (CH_2)	~28.0	Triplet
C2' (CH_3)	~9.0	Quartet
C1'' (CH_2)	~28.0	Triplet
C2'' (CH_3)	~9.0	Quartet
C2-Methyl (CH_3)	~16.0	Quartet

Note: These values are predictions generated using established algorithms for alkane ^{13}C -NMR chemical shift prediction and should be used as a guide for experimental data interpretation. The exact values may vary based on experimental conditions.

In an Electron Ionization Mass Spectrometry (EI-MS) experiment, **3,3-Diethyl-2-methylhexane** would undergo fragmentation. The molecular ion (M^+) peak at $m/z = 156$ would likely be of low abundance. Prominent peaks would be expected from the loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments

m/z Value	Plausible Fragment Ion	Notes
156	$[\text{C}_{11}\text{H}_{24}]^+$	Molecular Ion
127	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
113	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl group
99	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of a butyl group
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage at the quaternary center
71	$[\text{C}_5\text{H}_{11}]^+$	Further fragmentation
57	$[\text{C}_4\text{H}_9]^+$	t-Butyl cation (stable) or fragment
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl or propyl cation
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Experimental Protocols

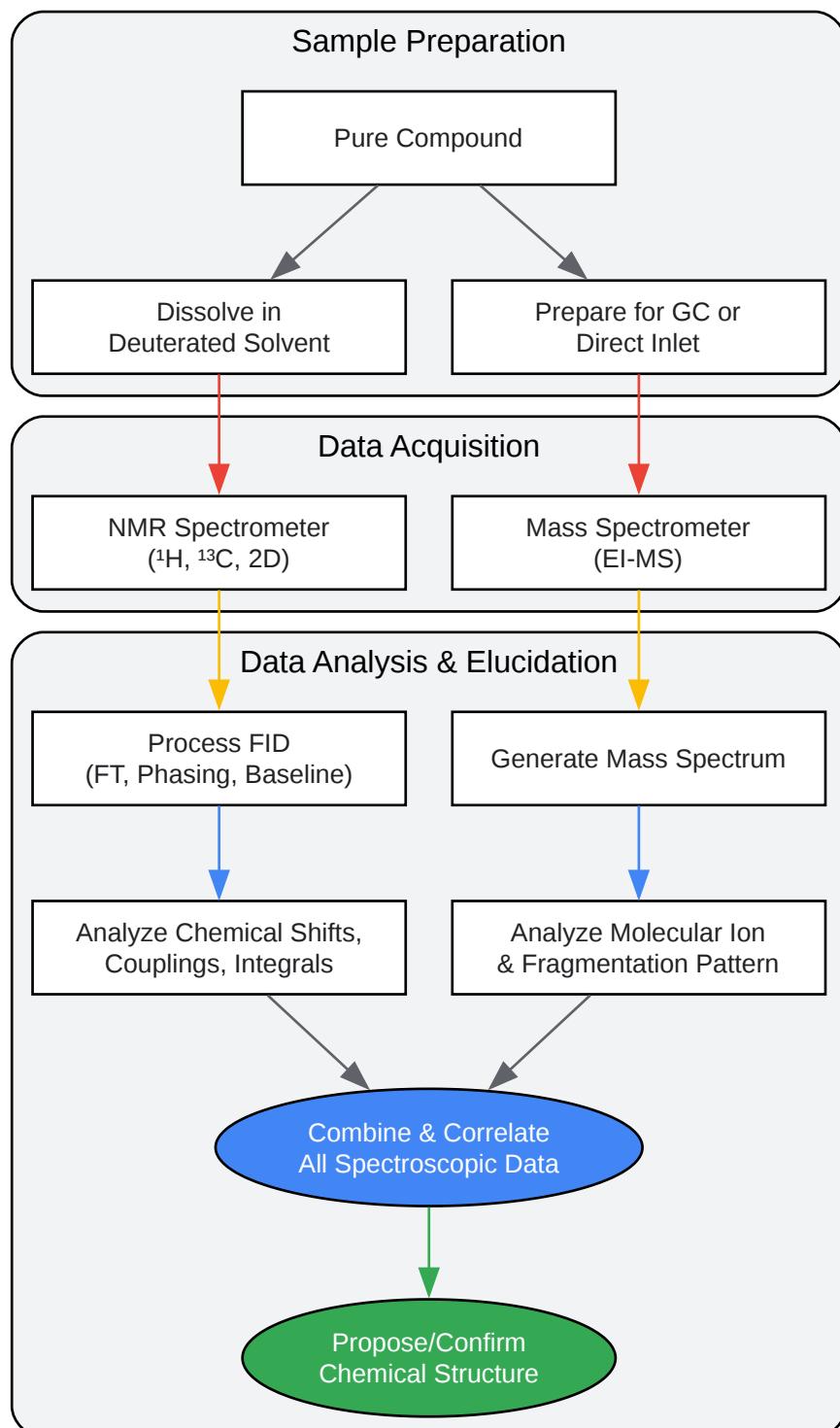
The following sections detail standardized methodologies for acquiring the spectroscopic data discussed.

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like branched alkanes.

- Sample Introduction: The sample is introduced into the ion source via a gas chromatography (GC) column for separation from any impurities, or directly using a heated probe if the sample is pure. The source is maintained under a high vacuum (typically 10^{-5} to 10^{-8} torr).
[\[3\]](#)
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).[\[4\]](#)[\[5\]](#) This energy is sufficient to knock a valence electron from the molecule, forming a positively charged radical cation (molecular ion, $M^{+\bullet}$).[\[4\]](#)
- Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
- Sample Preparation: Approximately 5-10 mg of **3,3-Diethyl-2-methylhexane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Spectroscopy Protocol:

- Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.[\[2\]](#)
- Relaxation Delay: A relaxation delay (d_1) of 1-2 seconds is generally used. For quantitative analysis, a longer delay (5x the longest T_1) is necessary.


- Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C-NMR Spectroscopy Protocol:

- Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with single lines for each unique carbon atom.[6]
- Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]
- Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]
- Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is recommended.[7]
- Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
- Processing: Similar to ¹H-NMR, the FID is Fourier transformed and processed. The CDCl₃ solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic compound like **3,3-Diethyl-2-methylhexane**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CASPRE [caspre.ca]
- 2. Optimized Default ¹H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3,3-Diethyl-2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14550814#spectroscopic-data-of-3-3-diethyl-2-methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com